![molecular formula C16H15NO3 B8774231 METHYL 2-({[1,1'-BIPHENYL]-4-YL}FORMAMIDO)ACETATE](/img/structure/B8774231.png)
METHYL 2-({[1,1'-BIPHENYL]-4-YL}FORMAMIDO)ACETATE
Overview
Description
METHYL 2-({[1,1'-BIPHENYL]-4-YL}FORMAMIDO)ACETATE is an organic compound with the molecular formula C16H15NO3 This compound is characterized by the presence of a biphenyl group attached to a carbonyl group, which is further linked to an amino acetic acid methyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({[1,1'-BIPHENYL]-4-YL}FORMAMIDO)ACETATE typically involves the following steps:
Formation of Biphenyl-4-carbonyl Chloride: Biphenyl is first converted to biphenyl-4-carbonyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Amination: The biphenyl-4-carbonyl chloride is then reacted with glycine methyl ester hydrochloride in the presence of a base such as triethylamine (TEA) to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-({[1,1'-BIPHENYL]-4-YL}FORMAMIDO)ACETATE can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., HCl or NaOH) are commonly used for hydrolysis.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction.
Substitution: Various nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products
Hydrolysis: [(Biphenyl-4-carbonyl)amino]acetic acid
Reduction: [(Biphenyl-4-hydroxy)amino]acetic acid methyl ester
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
METHYL 2-({[1,1'-BIPHENYL]-4-YL}FORMAMIDO)ACETATE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 2-({[1,1'-BIPHENYL]-4-YL}FORMAMIDO)ACETATE involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the carbonyl and amino groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Biphenyl-4-carboxylic acid
- Biphenyl-4-acetic acid
- [(Biphenyl-4-carbonyl)amino]acetic acid
Uniqueness
METHYL 2-({[1,1'-BIPHENYL]-4-YL}FORMAMIDO)ACETATE is unique due to the presence of both the biphenyl and amino acetic acid methyl ester moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H15NO3 |
|---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
methyl 2-[(4-phenylbenzoyl)amino]acetate |
InChI |
InChI=1S/C16H15NO3/c1-20-15(18)11-17-16(19)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,17,19) |
InChI Key |
DHWSAGOZHZREMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
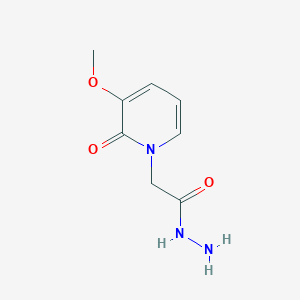
![Methyl thieno[3,2-d]pyrimidine-7-carboxylate](/img/structure/B8774160.png)
![5,7-Dihydroxyspiro[chroman-2,1'-cyclobutan]-4-one](/img/structure/B8774165.png)
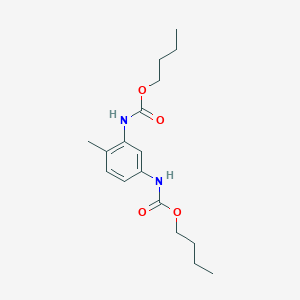
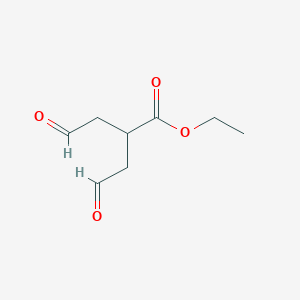
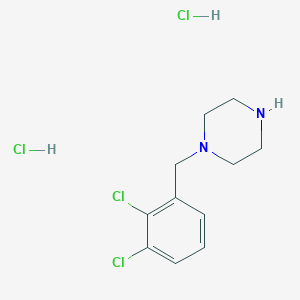
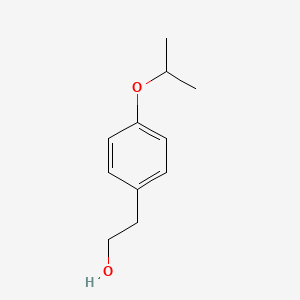
![4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}benzonitrile](/img/structure/B8774187.png)
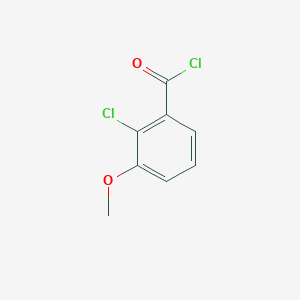
![5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B8774196.png)
![6,8-Dichloro-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B8774203.png)
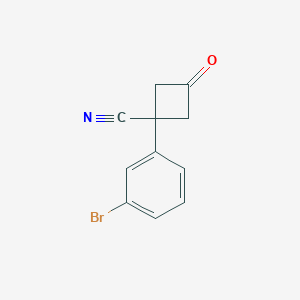
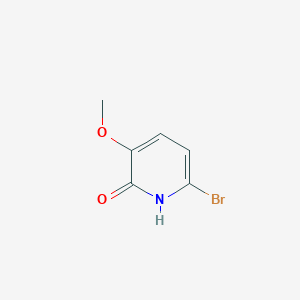
![4-[Hydroxy(phenyl)methyl]benzoic acid](/img/structure/B8774225.png)
